1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide
Overview
Description
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridyl ring substituted with bromine and trifluoromethyl groups, coupled with a piperazine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperazine ring can further influence the compound’s pharmacokinetic properties, such as solubility and bioavailability .
Comparison with Similar Compounds
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide
- 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide
Uniqueness: 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide stands out due to the presence of both a piperazine ring and a pyridyl ring with specific substituents. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3.BrH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFWWJBRTKYDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-82-1 | |
Record name | Piperazine, 1-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-4-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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